7-fluoro-6-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
This compound can be synthesized through various chemical methods, primarily involving the modification of existing benzothiazole derivatives. It is classified as an aromatic amine and a fluorinated heterocycle, which influences its reactivity and biological properties.
The synthesis of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine typically involves the following steps:
Industrial methods may incorporate continuous flow reactors to enhance scalability and consistency in product yield. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product in high purity.
The molecular structure of 7-fluoro-6-methyl-1,3-benzothiazol-2-amine consists of:
The molecular formula for this compound is C7H6FN2S, with a molecular weight of approximately 172.19 g/mol. The presence of fluorine enhances its lipophilicity, which can improve membrane permeability in biological systems.
7-fluoro-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical transformations:
These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor its properties for specific applications .
The primary mechanism of action for 7-fluoro-6-methyl-1,3-benzothiazol-2-amine involves its interaction with DprE1, an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis.
By binding to DprE1, this compound inhibits its enzymatic function, leading to disrupted cell wall formation and ultimately inhibiting bacterial growth. This mechanism highlights the potential of this compound as an antimicrobial agent against resistant strains of bacteria .
These properties make it suitable for various applications in both laboratory and industrial settings .
7-fluoro-6-methyl-1,3-benzothiazol-2-amine exhibits several significant applications:
Research continues into optimizing its synthesis and exploring additional applications across various scientific fields .
The benzothiazole scaffold—a bicyclic heterocycle comprising a benzene ring fused to a thiazole ring—is a privileged structure in medicinal chemistry due to its versatile bioactivity and capacity for structural diversification. This scaffold’s significance arises from:
Table 1: Clinically Relevant Benzothiazole-Derived Drugs
Compound | Substituents | Therapeutic Use | Target/Mechanism |
---|---|---|---|
Riluzole | 6-Trifluoromethoxy | Amyotrophic lateral sclerosis | Glutamate inhibition |
Frentizole | 4-Phenyl-2-imidazolyl | Immunosuppressive | Unknown |
Thioflavin T | 3,6-Dimethyl-2-aminobenzothiazole | Neurofibrillary imaging | Amyloid-β binding |
EVT-13494587 (Research) | 6-Bromo-7-chloro-4-methyl | Antimicrobial research | Dihydroorotase/DNA gyrase inhibition [3] |
In drug design, the scaffold’s C2, C4, C6, and C7 positions permit strategic functionalization to optimize target engagement. For example, 4-methyl substitution (as in EVT-13494587) enhances steric complementarity with hydrophobic enzyme pockets, while 2-amino groups serve as hydrogen-bond donors critical for target binding [3] [4].
Fluorination of benzothiazoles has emerged as a transformative strategy to amplify bioactivity, driven by fluorine’s unique physicochemical properties:
In antitubercular research, fluorinated benzothiazoles inhibit Mtb DprE1 and DNA gyrase—key enzymes compromised in rifampicin-resistant (rpoB mutations) and fluoroquinolone-resistant (gyrA mutations) strains [8]. Hybrid derivatives like 6-fluorobenzothiazol-2-yl-1,2,4-triazoles exhibit synergistic fungicidal effects against Candida albicans and phytopathogens, with docking studies confirming 14α-demethylase inhibition [4].
Notably, 7-fluoro substitution aligns with "bioisosteric mimicry" of histidine or tyrosine residues in catalytic sites, positioning 7-fluoro-6-methyl-1,3-benzothiazol-2-amine as a lead for overcoming XDR-TB resistance mechanisms [8] [9].
This compound (IUPAC: 5-fluoro-2-methylbenzo[d]thiazol-6-amine; InChIKey: RZXGPTUMFPEXGU-UHFFFAOYSA-N) integrates strategic modifications that potentiate dual antimicrobial/anticancer activities:
Table 2: Key Properties of 7-Fluoro-6-methyl-1,3-benzothiazol-2-amine
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₈H₇FN₂S | Confirms scaffold integrity |
Molecular Weight | 182.22 g/mol | Compliance with Lipinski’s Rule of 5 |
Fluorine Position | C7 (benzene ring) | Electron-withdrawing for C6 amine activation |
Methyl Position | C2 (thiazole ring) | Steric protection of C2 amine |
Synthetic Accessibility | Intermediate (3–5 steps) | Feasible via bromination of 6-aminobenzothiazoles |
Synthetic routes typically begin with fluorinated anilines (e.g., 4-fluoro-3-methylaniline) cyclized with thiocyanates under electrophilic catalysis, yielding >80% purity [2] . The compound’s structural duality—a hydrogen-bonding 2-amine adjacent to a hydrophobic 6-methyl-7-fluoro motif—enables broad-spectrum target engagement, positioning it as a versatile precursor for antitubercular or anticancer hybrids.
Table 3: Structure-Activity Relationship (SAR) Insights for 6,7-Substituted Benzothiazol-2-amines
Substituent Pattern | Bioactivity Trend | Mechanistic Rationale |
---|---|---|
6-F/7-H | Moderate antifungal activity | Enhanced membrane penetration but poor target fit |
6-Cl/7-Br/4-CH₃ (e.g., EVT-13494587) | Potent antibacterial (Gram-negative) | Halogen bonding with DNA gyrase |
6-CH₃/7-F | Broad-spectrum antimicrobial & anticancer (predicted) | Synergistic steric/electronic modulation |
6-OCH₃/7-H | Weak activity | Methoxy reduces planarity and target engagement |
Compound Names in Article:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7